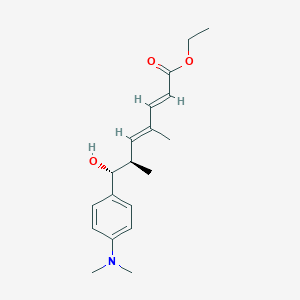
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate typically involves multi-step organic reactions. One common approach is the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethyl-2,4-octadienoate
- (2E,4E,6R,7R)-7-(4-dimethylaminophenyl)-N-hydroxy-4,6-dimethyl-7-oxo-2,4-heptadienamide
Uniqueness
What sets (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C19H27NO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
ethyl (2E,4E,6R,7R)-7-[4-(dimethylamino)phenyl]-7-hydroxy-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C19H27NO3/c1-6-23-18(21)12-7-14(2)13-15(3)19(22)16-8-10-17(11-9-16)20(4)5/h7-13,15,19,22H,6H2,1-5H3/b12-7+,14-13+/t15-,19-/m1/s1 |
InChI-Schlüssel |
QQIZQCXRPFJBLF-OCXDEKGJSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)N(C)C)O)/C |
Kanonische SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


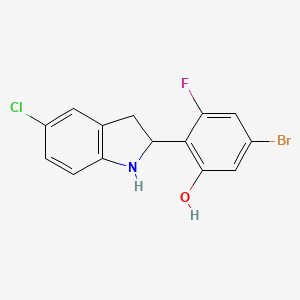

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
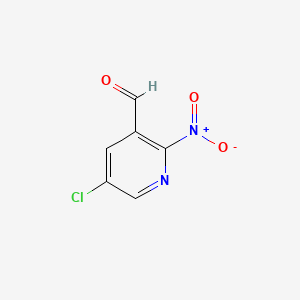
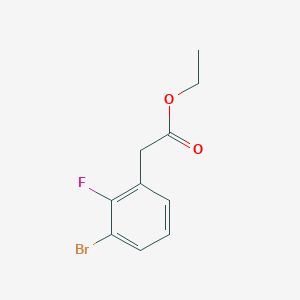
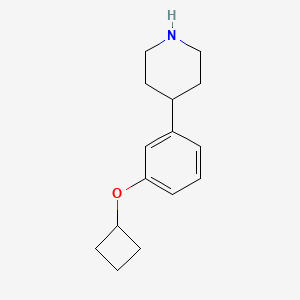
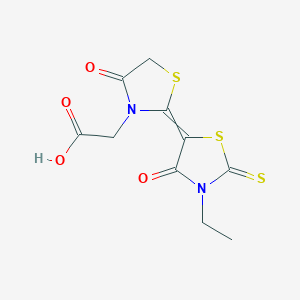
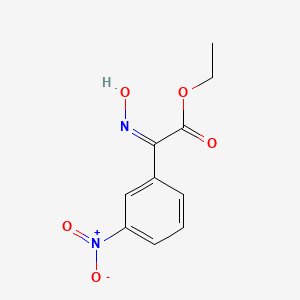
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)


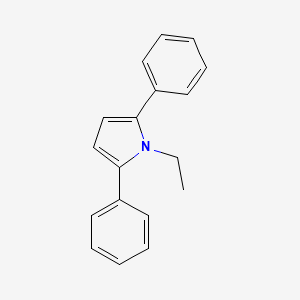
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

